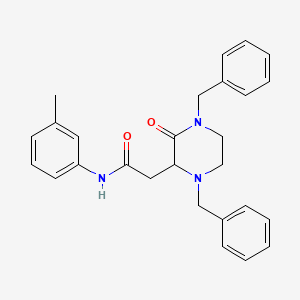![molecular formula C17H16N6O8S B11565477 2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11565477.png)
2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:
Formation of the Nitrobenzenesulfonamide: This can be achieved by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Hydrazone Formation: The intermediate is then reacted with hydrazine to form the hydrazone derivative.
Acetamide Formation: Finally, the hydrazone is reacted with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Amines are the major products formed from the reduction of nitro groups.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: Compounds with nitro and sulfonamide groups can act as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Sulfonamide derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Drug Development: The compound could be studied for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Medicine
Antibacterial Agents: Sulfonamide derivatives are well-known for their antibacterial properties.
Cancer Research: Compounds with nitro groups are often studied for their potential anticancer activities.
Industry
Dyes and Pigments: Nitro compounds are used in the production of dyes and pigments.
Agriculture: Sulfonamide derivatives can be used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzenesulfonamido)-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide would depend on its specific application. For instance:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity.
Antibacterial Action: The compound could interfere with bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide derivative with antibacterial properties.
Nitrobenzene: A simpler nitro compound used in the production of aniline and other chemicals.
Hydrazones: Compounds with similar hydrazone functional groups used in various chemical reactions.
Properties
Molecular Formula |
C17H16N6O8S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]amino]acetamide |
InChI |
InChI=1S/C17H16N6O8S/c24-16(11-20-32(30,31)15-6-4-13(5-7-15)22(26)27)18-10-17(25)21-19-9-12-2-1-3-14(8-12)23(28)29/h1-9,20H,10-11H2,(H,18,24)(H,21,25)/b19-9+ |
InChI Key |
DEKFOLDGIUXHFZ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11565397.png)
![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11565401.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11565412.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B11565420.png)
![6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11565429.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11565442.png)

![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11565460.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
![2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11565474.png)
